![molecular formula C9H10N2OS B072306 Acetamide, N-[(phenylamino)thioxomethyl]- CAS No. 1132-44-1](/img/structure/B72306.png)

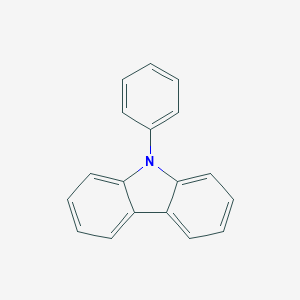

Acetamide, N-[(phenylamino)thioxomethyl]-

Übersicht

Beschreibung

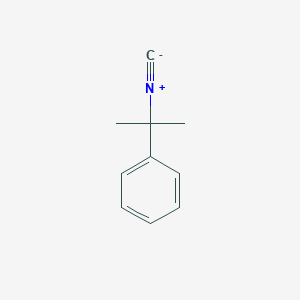

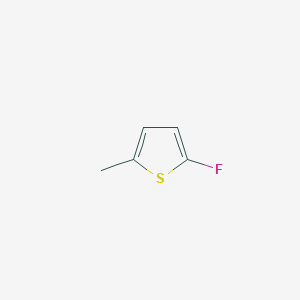

OSM-S-53 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria. The aminothienopyrimidine series, including OSM-S-53, is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Vorbereitungsmethoden

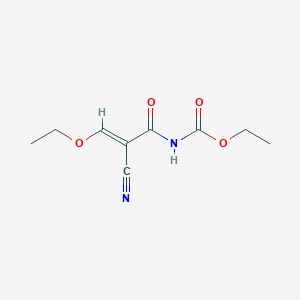

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-53 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of thiophene starting materials, which are then subjected to various organic reactions to form the desired aminothienopyrimidine structure .

Industrial Production Methods: While specific industrial production methods for OSM-S-53 are not detailed, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced in sufficient quantities for research and potential therapeutic use.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-S-53 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

OSM-S-53 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Aminothienopyrimidinen verwendet.

Biologie: Untersucht auf sein Potenzial, das Wachstum von Plasmodium falciparum zu hemmen.

Medizin: Wird als potenzielles Antimalariamittel untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von OSM-S-53 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase. Dieses Enzym ist für die Proteinsynthese im Parasiten unerlässlich. Durch die Hemmung dieses Enzyms stört OSM-S-53 die Proteinsynthese, was zum Tod des Parasiten führt. Die Verbindung bildet einen kovalenten Addukt mit dem Enzym, wodurch dessen Aktivität effektiv blockiert wird .

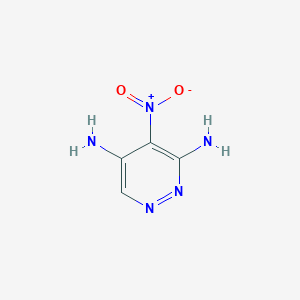

Ähnliche Verbindungen:

OSM-S-106: Eine weitere Aminothienopyrimidin-Verbindung mit ähnlicher antimalarieller Aktivität.

TCMDC-135294: Eine strukturell verwandte Verbindung, die in der gleichen Reihe identifiziert wurde.

Einzigartigkeit: OSM-S-53 ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die seine Aktivität gegen Plasmodium falciparum verbessern. Im Vergleich zu ähnlichen Verbindungen hat OSM-S-53 eine geringere Toxizität für Säugetierzellen und eine geringere Neigung zur Resistenzentwicklung gezeigt .

Wirkmechanismus

The mechanism of action of OSM-S-53 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-53 disrupts protein synthesis, leading to the death of the parasite. The compound forms a covalent adduct with the enzyme, effectively blocking its activity .

Vergleich Mit ähnlichen Verbindungen

OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified in the same series.

Uniqueness: OSM-S-53 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. Compared to similar compounds, OSM-S-53 has shown lower mammalian cell toxicity and a lower propensity for resistance development .

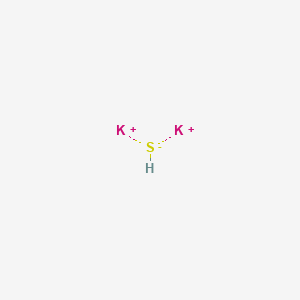

Eigenschaften

IUPAC Name |

N-(phenylcarbamothioyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOBDMZHSHKLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357509 | |

| Record name | Acetamide, N-[(phenylamino)thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-44-1 | |

| Record name | Urea, 1-acetyl-3-phenyl-2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(phenylamino)thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-3-phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.